1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYVMQXFZZFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, reacting 4-fluorobenzyl isocyanate with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under controlled conditions.
Coupling Reactions: The intermediate products can be coupled using reagents like carbodiimides (e.g., DCC) to form the final urea derivative.
Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The compound’s furan and thiophene rings are susceptible to oxidation. Key findings include:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| m-CPBA | Dichloromethane, 0–25°C | Epoxidized furan/thiophene derivatives | |
| H₂O₂ | Acidic/neutral media, 50–80°C | Hydroxylated or sulfoxide products |
-
Mechanistic Insight :
Oxidation of the furan ring with m-CPBA typically forms epoxides or dihydrodiols, while thiophene oxidation may yield sulfoxides or sulfones depending on reaction severity. Hydrogen peroxide under mild conditions favors hydroxylation, whereas stronger oxidants promote ring-opening .
Reduction Reactions
Reductive transformations target nitro groups (if present) or unsaturated bonds:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25–60°C, 1–3 atm H₂ | Amine derivatives | |
| NaBH₄ | THF/MeOH, 0–25°C | Partial reduction of carbonyls |
-
Synthetic Utility :
Catalytic hydrogenation is employed to reduce nitro groups to amines, enhancing solubility for pharmacological studies. Borohydrides selectively reduce ketones or aldehydes without affecting aromatic rings .
Substitution Reactions
The electron-deficient fluorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NaOH/K₂CO₃ | DMF, 80–120°C | Hydroxyphenyl or aminophenyl analogs | |
| R-NH₂ | Ethanol, reflux | Arylamine derivatives |
-
Regioselectivity :
Substitution occurs preferentially at the para position relative to the fluorine atom due to its strong electron-withdrawing effect.
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-functionalized derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated ureas |
-
Applications :
These reactions introduce aryl or heteroaryl groups, tailoring the compound for target-specific bioactivity .
Urea Core Reactivity
The urea (-NHCONH-) group participates in:
-
Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding amines and CO₂.
-
Condensation : With aldehydes/ketones to form Schiff bases under dehydrating conditions .
Solvent and Catalytic Effects
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea exhibit significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study investigated the effects of a derivative of the compound on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains using agar diffusion methods. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and thiophene rings might participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related urea/thiourea derivatives from the evidence:
Key Observations
Substituent Position Matters: The thiophen-2-yl group in the target compound vs. Fluorination at the 4-position of the phenyl ring (common in all analogues) enhances metabolic stability and lipophilicity, critical for drug-likeness .
Urea vs. Thiourea :
- Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the sulfur atom, which may enhance affinity for polar targets like kinases or viral proteases.
Biological Activity Trends: Compounds with pyridine ( ) or indole ( ) moieties are frequently associated with kinase or antimicrobial activity.
Research Findings and Data
Hypothetical SAR (Structure-Activity Relationship) Analysis
- Heteroaromatic Hybrids : Combining furan and thiophen (as in the target compound) may synergize π-π stacking and dipole interactions, ideal for binding to aromatic enzyme pockets (e.g., SARS-CoV-2 Mpro, as seen in ).
- Ethyl Linker : The flexible ethyl chain between urea and heterocycles balances rigidity and conformational freedom, optimizing target engagement .
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 271.29 g/mol. The structure includes a urea moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O |
| Molecular Weight | 271.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves the reaction of appropriate isocyanates with amines derived from furan and thiophene derivatives. This method allows for the introduction of various substituents that can enhance biological activity.
Antitumor Activity
Research has indicated that urea derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and liver cancer models. In vitro studies demonstrated IC50 values ranging from 5 to 20 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.06 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. In the case of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea, the presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
Key SAR Observations:
- Fluorine Substitution: Enhances biological activity due to increased electron-withdrawing capacity.
- Furan and Thiophene Rings: Contribute to the overall stability and reactivity of the compound.
Case Studies
-
Antitumor Efficacy Study:
A study conducted on various urea derivatives showed that modifications in the thiophene and furan rings significantly affected their antitumor efficacy. The compound was tested in vivo using xenograft models, yielding a tumor growth inhibition rate of approximately 70% compared to controls . -
Antimicrobial Screening:
In a comparative study against established antibiotics, 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea exhibited comparable or superior activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea?
Methodological Answer: For structural confirmation, FTIR (to identify functional groups like urea and aromatic C–F bonds), NMR (¹H/¹³C for proton/carbon environments, e.g., fluorophenyl methyl protons at δ ~4.5 ppm and thiophene/furan protons in δ 6.5–7.5 ppm), and Raman spectroscopy (to complement FTIR for heterocyclic vibrations) are essential . Cross-validation with single-crystal X-ray diffraction (if crystallizable) provides unambiguous confirmation of stereoelectronic features, as demonstrated for structurally analogous fluorophenyl-thiophene derivatives .
Q. How can researchers optimize synthetic yield for this urea derivative under varying reaction conditions?
Methodological Answer: Key parameters include:
- Catalyst selection : Ammonium acetate or similar bases enhance cyclization in analogous thiophene-urea syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Stepwise heating (e.g., 60°C for urea bond formation, 80°C for cyclization) minimizes side reactions.
Experimental designs using split-plot factorial analysis (as in agricultural chemistry studies ) can statistically isolate critical variables.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-thiophene-urea derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in substituent positioning : For example, 4-fluorophenyl vs. 3-fluorophenyl analogs exhibit divergent electronic effects on urea hydrogen-bonding capacity .
- Assay interference : Thiophene/furan moieties may quench fluorescence in cell-based assays. Use orthogonal assays (e.g., SPR, ITC) to validate binding .
- Metabolic instability : Track degradation products via LC-MS in physiological buffers (pH 7.4, 37°C) to correlate activity loss with structural breakdown .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
Methodological Answer: Apply the INCHEMBIOL framework :
QSPR modeling : Estimate logP (to assess hydrophobicity) and pKa (to predict ionization in aquatic systems).
Molecular dynamics (MD) : Simulate interactions with soil organic matter or microbial enzymes (e.g., cytochrome P450).
Ecotoxicity prediction : Use ECOSAR or TEST software to estimate LC50 for aquatic organisms, prioritizing metabolites identified via in silico fragmentation tools.
Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?
Methodological Answer: Leverage X-ray crystallography to:
- Identify H-bond networks : Urea carbonyl often acts as a H-bond acceptor; fluorophenyl groups influence π-stacking with biological targets .
- Analyze torsional angles : Conformational flexibility of the ethyl linker (between furan and thiophene) impacts binding pocket compatibility.
Compare with analogs like 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one to map steric tolerances .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for multi-variable optimization in synthesis or biological testing?
Methodological Answer: Adopt split-split plot designs :
- Main plots : Reaction temperature/pressure.
- Subplots : Catalyst concentration.
- Sub-subplots : Solvent systems.
Use ANOVA with post-hoc Tukey tests to identify significant factors. For biological data, apply multivariate regression to decouple substituent effects (e.g., fluorine position vs. heterocycle size) .
Q. How should researchers address batch-to-batch variability in physicochemical characterization?
Methodological Answer:
- Standardized protocols : Use USP-grade solvents and calibrate instruments (e.g., NMR shimming with TMS) before each batch .
- Control charts : Track melting points (DSC), HPLC purity, and elemental analysis across batches. Outliers ≥2σ trigger re-synthesis.
- Stability-indicating methods : Forced degradation studies (heat, light, pH extremes) establish assay specificity .
Mechanistic & Theoretical Questions
Q. What are the mechanistic implications of fluorophenyl substitution on urea derivative reactivity?
Methodological Answer:
- Electron-withdrawing effect : The 4-fluorophenyl group decreases electron density on the urea nitrogen, reducing nucleophilicity but enhancing H-bond acidity.
- Steric effects : Ortho-substitution (uncommon in this compound) would hinder rotation, as seen in 3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation compared to chlorophenyl analogs .
Q. How can researchers integrate this compound into a broader theoretical framework for heterocyclic drug design?
Methodological Answer:
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate solubility/logP .
- Pharmacophore mapping : Overlay with known kinase inhibitors (e.g., EGFR) to identify shared H-bond/π-stacking motifs .
- Free-Wilson analysis : Quantify contributions of substituents (fluorophenyl, ethyl linker) to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
